molecular formula C18H24N2O B10948876 (E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one

(E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one

Cat. No.: B10948876
M. Wt: 284.4 g/mol
InChI Key: CLXCPEIFTXANEL-ONEGZZNKSA-N
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Description

(E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one is an organic compound characterized by the presence of an adamantyl group, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The final step involves the coupling of the adamantyl group with the pyrazole ring through a propenone linkage. This can be achieved using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-2-propen-1-one: Lacks the pyrazole ring, resulting in different chemical and biological properties.

    1-Ethyl-1H-pyrazol-4-YL-2-propen-1-one: Lacks the adamantyl group, affecting its steric and electronic characteristics.

Uniqueness

(E)-1-(1-Adamantyl)-3-(1-ethyl-1H-pyrazol-4-YL)-2-propen-1-one is unique due to the combination of the adamantyl group and the pyrazole ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-(1-ethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C18H24N2O/c1-2-20-12-13(11-19-20)3-4-17(21)18-8-14-5-15(9-18)7-16(6-14)10-18/h3-4,11-12,14-16H,2,5-10H2,1H3/b4-3+

InChI Key

CLXCPEIFTXANEL-ONEGZZNKSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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